Methyl Perfluorononanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

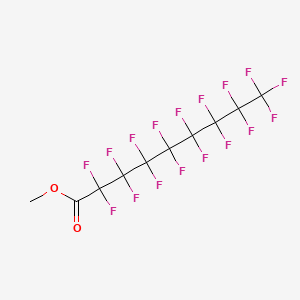

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17O2/c1-29-2(28)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNCFMKWDPDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379560 | |

| Record name | Methyl Perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51502-45-5 | |

| Record name | Methyl Perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluorononanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Perfluorononanoate

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl Perfluorononanoate, tailored for researchers, scientists, and professionals in drug development. This document distinguishes between two primary isomers: this compound (CAS 51502-45-5) and Methyl 9H-perfluorononanoate (CAS 84207-08-9), presenting their properties in clearly structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key analytical methods and visualizes the fundamental synthesis and degradation pathways using Graphviz diagrams.

Physicochemical Properties

The following tables summarize the key physical and chemical properties for both this compound and its 9H-isomer. It is imperative to note the specific CAS number when referencing these compounds due to variations in their properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51502-45-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₃F₁₇O₂ | [1][2][3][4] |

| Molecular Weight | 478.1 g/mol | [1][2][3] |

| Appearance | Clear, colorless to almost colorless liquid | [1][3][5] |

| Boiling Point | 176-178 °C (at atmospheric pressure) | [2] |

| 63-65 °C (at 10 mmHg) | [3][5] | |

| Density | 1.73 g/mL | [1][3][5] |

| Refractive Index | 1.307 (at 20°C) | [3][5] |

| Solubility | Insoluble in water | [2] |

| Flash Point | >110 °C | [5] |

Table 2: Physical and Chemical Properties of Methyl 9H-perfluorononanoate

| Property | Value | Source |

| CAS Number | 84207-08-9 | [6][7] |

| Molecular Formula | C₁₀H₄F₁₆O₂ | [6][7] |

| Molecular Weight | 460.11 g/mol | [6][7][8] |

| Normal Boiling Point | 469.76 K (196.61 °C) (Joback Calculated) | [8] |

| Log of Water Solubility (log₁₀WS) | -5.38 (Crippen Calculated) | [8] |

| Octanol/Water Partition Coefficient (logPₒ/w) | 4.872 (Crippen Calculated) | [8] |

| Critical Temperature (T₋) | 596.91 K (Joback Calculated) | [8] |

| Critical Pressure (P₋) | 1360.63 kPa (Joback Calculated) | [8] |

Synthesis and Degradation Pathways

The primary route for the synthesis of this compound involves the esterification of the corresponding perfluorinated carboxylic acid or alcohol. Conversely, its principal degradation pathway is through hydrolysis, which can be chemically or microbially mediated, yielding Perfluorononanoic Acid (PFNA) and methanol.

Experimental Protocols

Synthesis of this compound (General Protocol)

The synthesis of this compound is typically achieved through the direct esterification of Perfluorononanoic Acid with methanol.[6]

Materials:

-

Perfluorononanoic Acid (or 9H-perfluorononanoic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve Perfluorononanoic Acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product.

Determination of Boiling Point (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[9]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a small amount of the this compound sample into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating oil level is above the sample.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube as the apparatus cools.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[6][10]

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Mass Spectrometer (MS) detector.

-

Autosampler (optional).

General Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate). If analyzing complex matrices, a prior extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.[6]

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.

-

Oven Temperature Program: Start with an initial low temperature, followed by a temperature ramp to a final temperature that allows for the elution of the analyte. The specific program will depend on the column and the analyte's volatility.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions of this compound.

-

Data Acquisition: Acquire data in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Analysis: Inject the prepared sample into the GC-MS system. The analyte will be separated on the GC column based on its boiling point and polarity, and then detected by the MS. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, can be used to confirm the identity of this compound by comparison with a reference spectrum from a library or a standard.

References

- 1. chemimpex.com [chemimpex.com]

- 2. exfluor.com [exfluor.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 9H-perfluorononanoate|CAS 84207-08-9 [benchchem.com]

- 7. 84207-08-9 | Methyl 9H-perfluorononanoate - Alachem Co., Ltd. [alachem.co.jp]

- 8. Methyl 9H-perfluorononanoate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The use of gas chromatography - high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Perfluorononanoate (CAS: 51502-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Perfluorononanoate, with the CAS number 51502-45-5, is a fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1] These compounds are characterized by a fully fluorinated carbon chain, which imparts unique properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity.[1] this compound, also known by synonyms such as Methyl heptadecafluorononanoate and Perfluorononanoic acid methyl ester, is the methyl ester of perfluorononanoic acid (PFNA).[1] Its distinct physicochemical characteristics make it a valuable compound in various research and industrial applications, including its use in the formulation of surfactants, coatings, and as an internal standard in analytical chemistry.[1] This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, analytical methodologies, and potential biological interactions.

Physicochemical Properties

The unique properties of this compound are a direct result of its highly fluorinated structure. The strong carbon-fluorine bonds contribute to its stability and inertness. A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 51502-45-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₃F₁₇O₂ | [1][2][3][4][5] |

| Molecular Weight | 478.1 g/mol | [1][2][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 176-178 °C | [2] |

| 63-65 °C / 10 Torr | [3] | |

| 65 °C / 10 mmHg | [1] | |

| Density | 1.73 g/mL | [1] |

| Refractive Index | n20/D 1.31 | [1] |

| 1.3061 | [2] | |

| Solubility | Insoluble in water | [2] |

| Purity | ≥ 95% (GC) | [1] |

Synthesis

The primary method for synthesizing this compound is through the esterification of Perfluorononanoic acid (PFNA) with methanol. This reaction is typically catalyzed by an acid.

General Experimental Protocol: Acid-Catalyzed Esterification of Perfluorononanoic Acid

While a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure for the esterification of a fluorinated carboxylic acid with methanol can be described as follows. This protocol is based on established organic chemistry principles for esterification.

Materials:

-

Perfluorononanoic acid (PFNA)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Perfluorononanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Analytical Methodologies

The analysis of this compound, like other PFAS, typically involves chromatographic techniques coupled with mass spectrometry. The high sensitivity and selectivity of these methods are crucial for detecting and quantifying these compounds in various matrices.

General Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be analyzed by GC-MS, particularly for its quantification and to assess its purity. The following is a general protocol.

Instrumentation:

-

Gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Mass spectrometer detector (Electron Ionization - EI source).

Procedure:

-

Sample Preparation:

-

For pure samples, dissolve a small amount in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

For environmental or biological samples, an extraction and clean-up procedure is necessary. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

-

-

Internal Standard:

-

For quantitative analysis, an internal standard (e.g., an isotopically labeled version of a similar compound) should be added to the sample before any preparation steps.

-

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300 °C) to elute the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range appropriate for the expected fragments of this compound (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area to that of the internal standard.

-

Analytical Workflow

The general workflow for the analysis of this compound in a complex matrix is outlined below:

Biological Interactions and Signaling Pathways

Detailed studies on the specific biological signaling pathways directly modulated by this compound are limited in the current scientific literature. However, as a member of the PFAS family, its potential biological effects can be inferred from studies on structurally similar compounds, such as perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). The toxicity of perfluorinated compounds is an area of active research, with studies suggesting potential immunotoxicity and carcinogenicity for some PFAS.[1]

A key aspect of the biological interaction of PFAS is their ability to interact with cell membranes. The amphiphilic nature of these molecules, with a hydrophobic fluorinated tail and a hydrophilic head group, allows them to partition into lipid bilayers. This interaction can alter membrane properties such as fluidity and permeability, which in turn can affect the function of membrane-bound proteins and signaling pathways.

While a specific signaling cascade for this compound has not been elucidated, the following diagram illustrates the potential interaction of a generic PFAS molecule with a cell membrane, which represents a primary step in its biological activity.

Applications in Research and Development

This compound serves as a valuable tool in various scientific disciplines:

-

Analytical Chemistry: It is used as an internal standard in mass spectrometry for the quantification of other fluorinated compounds.[1] Its chemical stability and distinct mass make it a reliable reference.

-

Materials Science: Due to its perfluorinated chain, it is investigated for creating hydrophobic and oleophobic coatings on various surfaces.[1] These properties are desirable for applications requiring water and oil repellency.

-

Surfactant Research: As an ester of a perfluorinated carboxylic acid, it exhibits surface-active properties and is used in studies developing novel surfactants and emulsifiers.[1]

-

Biological Studies: It is used in research to understand the interactions of fluorinated compounds with biological systems, such as cell membranes, which can provide insights into the mechanisms of toxicity and bioaccumulation of PFAS.[1]

Conclusion

This compound is a specialized fluorinated compound with a unique set of physicochemical properties that make it relevant in both industrial and research settings. While detailed experimental protocols for its synthesis and specific biological signaling pathways are not extensively documented in publicly available literature, its role as an analytical standard and its potential applications in materials science and biological research are evident. Further investigation into its specific biological effects and mechanisms of action is warranted to fully understand its toxicological profile and to safely advance its technological applications. This guide provides a foundational understanding of this compound for professionals in the scientific community.

References

- 1. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Aquatic Toxicology of Perfluorinated Chemicals - Center for PFAS Research [canr.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Methyl Perfluorononanoate: Molecular Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Perfluorononanoate is a fully fluorinated ester of nonanoic acid, belonging to the broad class of per- and polyfluoroalkyl substances (PFAS). Its unique physicochemical properties, conferred by the high degree of fluorination, make it a compound of interest in various research and industrial applications. This technical guide provides a comprehensive overview of the molecular structure, weight, and key analytical methodologies for the characterization of this compound. While specific biological data for this compound is limited, this guide also touches upon the known effects of its parent compound, perfluorononanoic acid (PFNA), to provide a broader context for toxicological and metabolic considerations.

Molecular Structure and Properties

This compound is characterized by a nine-carbon chain where all hydrogen atoms, except for those on the methyl ester group, have been substituted with fluorine atoms. This high degree of fluorination results in a chemically stable and lipophilic molecule.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H3F17O2[1] |

| Molecular Weight | 478.1 g/mol [1] |

| IUPAC Name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |

| CAS Number | 51502-45-5[1] |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 63-65 °C at 10 mmHg[1] |

| Density | 1.73 g/mL[1] |

| Refractive Index | 1.307[1] |

The structure of this compound can be represented by the following SMILES string: COC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.

Synthesis

The primary method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, heptadecafluorononanoic acid (PFNA), with methanol. This reaction is typically acid-catalyzed.

Conceptual Experimental Protocol: Fischer Esterification of Heptadecafluorononanoic Acid

Materials:

-

Heptadecafluorononanoic acid (PFNA)

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (drying agent)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptadecafluorononanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.[1]

Conceptual workflow for the synthesis of this compound.

Analytical Characterization

The characterization of this compound typically involves standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. Due to its volatility, it is amenable to GC analysis without derivatization.

Table 2: General GC-MS Parameters for Perfluorinated Compound Analysis

| Parameter | Typical Setting |

| GC Column | DB-5 or similar non-polar capillary column[4] |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 75°C, ramp to 250-300°C[4] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min)[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |

| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of this compound. Both ¹H-NMR and ¹⁹F-NMR are employed.

-

¹H-NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl ester protons (-OCH₃). The chemical shift of this peak would provide confirmation of the ester group.

-

¹⁹F-NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[7][8] The ¹⁹F-NMR spectrum of this compound will display a series of multiplets corresponding to the different fluorine environments along the perfluorinated carbon chain. The chemical shifts and coupling patterns provide detailed structural information.

General analytical workflow for this compound.

Biological Activity and Toxicological Considerations

There is a significant lack of publicly available data specifically on the biological activity, metabolic fate, and toxicological profile of this compound. However, it is a precursor to and can hydrolyze to form perfluorononanoic acid (PFNA), a well-studied perfluorinated compound.

PFNA has been shown to exhibit a range of toxic effects, including reproductive and developmental toxicity.[9] Studies on PFNA have demonstrated its potential to cause hepatotoxicity and immunotoxicity.[9] The biological activities associated with PFNA are linked to its persistence and bioaccumulation in tissues.

Given the potential for this compound to act as a source of PFNA, it is crucial for researchers and drug development professionals to handle this compound with appropriate safety precautions and to consider its potential toxicological implications in any application.

Conclusion

This compound is a fluorinated ester with well-defined molecular and physicochemical properties. Its synthesis is achievable through standard esterification procedures, and its characterization relies on common analytical techniques like GC-MS and NMR. While direct biological data is scarce, its relationship to PFNA warrants careful consideration of its potential environmental and toxicological impact. Further research is needed to fully elucidate the specific biological activities and metabolic pathways of this compound to better inform its use in scientific and industrial settings.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. lakeland.edu [lakeland.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Perfluorononanoic acid | C8F17COOH | CID 67821 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Methyl Perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prevailing methods for the synthesis and purification of methyl perfluorononanoate, a valuable fluorinated compound. The information presented is curated for professionals in research and development who require a detailed understanding of the preparation of this compound for various applications.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of perfluorononanoic acid with methanol, catalyzed by a strong acid. An alternative, though less direct, pathway involves the conversion of perfluorononanoic acid to its acyl fluoride derivative, followed by reaction with methanol.

Fischer Esterification of Perfluorononanoic Acid

The Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. To maximize the yield of this compound, the equilibrium is typically shifted towards the products by using an excess of methanol and/or by removing water as it is formed.[1]

Reaction Scheme:

C₈F₁₇COOH + CH₃OH ⇌ C₈F₁₇COOCH₃ + H₂O (Perfluorononanoic Acid + Methanol ⇌ this compound + Water)

dot```dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

PFNA [label="Perfluorononanoic Acid (C₈F₁₇COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methanol [label="Methanol (CH₃OH)\n(Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Esterification Reaction\n(Reflux)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Neutralization & Extraction)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude_Product [label="Crude Methyl\nPerfluorononanoate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PFNA -> Reaction; Methanol -> Reaction; Catalyst -> Reaction; Reaction -> Workup [label="Cooling"]; Workup -> Crude_Product; }

Caption: General Purification Workflow for this compound.

Fractional Distillation

Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is an effective method for its purification, especially on a larger scale.

Experimental Protocol:

-

Apparatus: A standard fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a manometer is required.

-

Procedure:

-

The crude this compound is placed in the distillation flask with a stir bar.

-

The system is slowly evacuated to the desired pressure.

-

The flask is heated gently. The fraction corresponding to the boiling point of this compound at the applied pressure is collected. A known boiling point for methyl heptadecafluorononanoate is 65 °C at 10 mmHg. [2] Quantitative Data:

-

| Parameter | Value |

| Boiling Point | 65 °C / 10 mmHg |

| Expected Purity after Distillation | >95% (GC) |

Column Chromatography

For high-purity samples, particularly on a smaller scale, flash column chromatography is a suitable purification method. The choice of stationary and mobile phases is critical for the effective separation of fluorinated compounds.

Experimental Protocol:

-

Stationary Phase: While standard silica gel can be used, fluorinated stationary phases may offer better separation for highly fluorinated compounds. [3]* Mobile Phase (Eluent): A solvent system is chosen based on TLC analysis to achieve good separation of the product from impurities. A typical starting point for a compound of moderate polarity would be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate or dichloromethane). [3]* Procedure:

-

A column is packed with the chosen stationary phase.

-

The crude product, dissolved in a minimal amount of the eluent or a more volatile solvent, is loaded onto the column.

-

The eluent is passed through the column under positive pressure.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

Quantitative Data:

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel or Fluorinated Silica Gel |

| Eluent System (example) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) |

| Expected Purity after Chromatography | >99% (GC) |

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a singlet for the methyl ester protons.

-

¹⁹F NMR: Will provide a characteristic set of signals for the perfluorinated carbon chain. The chemical shifts are sensitive to the electronic environment, allowing for structural confirmation. [4]* Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1740-1760 cm⁻¹.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the sample and confirm its molecular weight.

This guide provides a framework for the synthesis and purification of this compound. Researchers should optimize the described protocols based on their specific experimental setup and desired purity levels.

References

An In-depth Technical Guide on the Solubility of Methyl Perfluorononanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl Perfluorononanoate in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide also includes qualitative information, data on structurally similar per- and polyfluoroalkyl substances (PFAS), and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound (C₁₀H₃F₁₇O₂) is a perfluorinated ester. Its highly fluorinated nature imparts unique physicochemical properties, including chemical inertness and both hydrophobic (water-repelling) and lipophobic (fat-repelling) characteristics. Understanding its solubility in various organic solvents is crucial for its application in research and development, particularly in fields such as materials science, environmental science, and drug delivery.

Qualitative Solubility and Trends for Perfluorinated Compounds

One search result indicated that a structurally similar compound, Methyl Perfluorooctanoate, is slightly soluble in chloroform and methanol[1]. This suggests that this compound may also exhibit some solubility in polar and chlorinated organic solvents.

For a related class of PFAS, such as Perfluorooctanesulfonate (PFOS), a clear trend has been observed where solubility is higher in polar organic solvents and decreases as the solvent's polarity decreases[2]. For instance, the solubility of PFOS is significantly higher in methanol than in less polar solvents like acetonitrile[2]. This trend is likely to be applicable to this compound as well.

Illustrative Quantitative Solubility Data for a Related PFAS

To provide a quantitative perspective, the following table summarizes the solubility of Perfluorooctanesulfonate (PFOS) in various organic solvents. While PFOS has a different functional group (a sulfonate) compared to this compound (an ester), the data illustrates the expected solubility behavior of a long-chain perfluorinated substance in organic solvents.

| Solvent | Dielectric Constant (Approx.) | Solubility of PFOS (g/L) | Reference |

| Methanol | 32.7 | 37.1 | [2] |

| Acetonitrile | 37.5 | 12 | [2] |

| Ethanol | 24.5 | ~7 | [2] |

| Acetone | 20.7 | Higher than Methanol | [2] |

| Carbon Tetrachloride | 2.2 | 0.025 | [2] |

| Hexane | 1.9 | Lower than CCl₄ | [2] |

| Octanol | 10.3 | 0.11 | [2] |

Note: The data in this table is for PFOS and should be used as an illustrative guide for the potential solubility trends of this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent[3][4][5][6]. The following is a detailed protocol for this method.

4.1. Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the filtered or centrifuged supernatant is then determined using a suitable analytical method.

4.2. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, hexane)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

4.3. Procedure

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a constant temperature bath on an orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent[4]. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the vial and carefully collect the supernatant.

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining solubility.

Logical Relationship of Factors Influencing PFAS Solubility

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

Methyl Perfluorononanoate as a Precursor to Perfluorononanoic Acid (PFNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorononanoic acid (PFNA), a nine-carbon perfluoroalkyl carboxylic acid (PFCA), is a persistent environmental contaminant and a subject of increasing toxicological concern. Its presence in the environment and biota is not solely due to direct industrial emissions but also from the degradation of precursor compounds. Among these precursors, methyl perfluorononanoate plays a significant role. This technical guide provides an in-depth analysis of the conversion of this compound to PFNA, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways.

Chemical Conversion of this compound to PFNA

The primary pathway for the conversion of this compound to PFNA is through hydrolysis of the ester bond. This reaction can occur via chemical (acid or base-catalyzed) or biological (enzymatic) means, yielding PFNA and methanol as products.

Experimental Protocols

1. Base-Catalyzed Hydrolysis (Saponification)

This protocol describes a general method for the hydrolysis of a perfluoroalkyl methyl ester to its corresponding carboxylic acid.

-

Materials: this compound, Methanol, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl ether, Anhydrous Magnesium Sulfate (MgSO₄), Deionized water.

-

Procedure:

-

Dissolve this compound in a suitable solvent such as methanol or a mixture of methanol and water.

-

Add a stoichiometric excess of aqueous sodium hydroxide solution (e.g., 1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylate salt to form the free carboxylic acid (PFNA), which may precipitate out of the aqueous solution.

-

Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude PFNA.

-

-

Purification: The crude PFNA can be further purified by recrystallization from a suitable solvent or by sublimation.

2. Enzymatic Hydrolysis

This protocol outlines a general procedure for the lipase-catalyzed hydrolysis of a fluorinated ester.

-

Materials: this compound, Phosphate buffer (pH 7.0), Lipase (e.g., from Candida antarctica or Pseudomonas cepacia), Ethyl acetate, Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

Prepare a solution of this compound in a minimal amount of a water-miscible organic solvent if necessary to aid solubility.

-

Add the substrate solution to a phosphate buffer (e.g., 0.1 M, pH 7.0).

-

Add the lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the lipase preparation.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by analyzing aliquots for the formation of PFNA using High-Performance Liquid Chromatography (HPLC) or LC-MS.

-

Once the reaction has reached the desired conversion, acidify the mixture to pH ~2 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude PFNA.

-

-

Purification: Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data on Hydrolysis

Due to the limited publicly available data specifically for this compound hydrolysis, the following table provides estimated and analogous data based on general principles of perfluoroalkyl ester chemistry.

| Parameter | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis | Reference |

| Reaction Time | 2 - 24 hours | 24 - 72 hours | General knowledge of ester hydrolysis |

| Temperature | 60 - 80 °C | 30 - 40 °C | General knowledge of ester hydrolysis |

| pH | > 12 | ~7 | General knowledge of ester hydrolysis |

| Typical Yield | > 90% | Variable (substrate dependent) | Based on similar perfluoroalkyl ester reactions |

| Key Reagents | NaOH or KOH | Lipase | General knowledge of ester hydrolysis |

Toxicological Profile of PFNA

PFNA is a well-documented toxicant with effects on various organ systems. Its long biological half-life contributes to its bioaccumulation and potential for long-term toxicity.

Quantitative Toxicological Data for PFNA

| Endpoint | Species | Value | Reference(s) |

| Acute Oral LD₅₀ (PFOA, C8 analogue) | Rat | 430 mg/kg | [1] |

| Acute Oral LD₅₀ (PFDA, C10 analogue) | Rat | 57 mg/kg | [1] |

| Developmental Toxicity (NOAEL) | Mouse | 1 mg/kg/day | [2] |

| Hepatotoxicity (LOAEL) | Rat | 0.5 mg/kg/day | [2] |

| Immunotoxicity (LOAEL) | Mouse | 1 mg/kg/day | [3] |

| Biological Half-life (Human) | Human | 2.3 - 3.4 years | [4] |

Signaling Pathways Affected by PFNA

PFNA is known to interact with and disrupt several key cellular signaling pathways, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) being a primary target. Emerging evidence also suggests its involvement in modulating inflammatory pathways such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB).

PPARα Signaling Pathway

PFNA acts as an agonist for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis. Activation of PPARα by PFNA leads to a cascade of downstream events.

TNF-α and NF-κB Signaling Pathways

Studies suggest that PFNA can potentiate inflammatory responses. It has been shown to increase the production of TNF-α, a key pro-inflammatory cytokine. TNF-α, in turn, can activate the NF-κB signaling pathway, a central regulator of inflammation and immune responses.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vivo metabolism of this compound to PFNA and its subsequent toxicological effects.

Conclusion

This compound is a direct precursor to the toxic and persistent compound PFNA. Its conversion via hydrolysis is a critical consideration in assessing the overall environmental and health impacts of per- and polyfluoroalkyl substances (PFAS). The data and protocols presented in this guide provide a foundational understanding for researchers in the fields of toxicology, environmental science, and drug development. Further research is warranted to fully elucidate the toxicological profile of this compound itself and to refine the quantitative aspects of its conversion to PFNA under various environmental and biological conditions. The disruption of key signaling pathways, such as PPARα and inflammatory cascades, by PFNA underscores the need for continued investigation into the molecular mechanisms of PFAS toxicity.

References

An In-depth Technical Guide on the Environmental Persistence and Degradation of Methyl Perfluorononanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl perfluorononanoate, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), exhibits significant environmental persistence due to the inherent strength of the carbon-fluorine bond. This technical guide synthesizes the available scientific information regarding its environmental fate, with a focus on its degradation pathways. The primary degradation route for this compound is the hydrolysis of its ester functional group, which can occur through both abiotic and biotic mechanisms, yielding the highly persistent perfluorononanoic acid (PFNA) and methanol. While specific quantitative data for the degradation rates of this compound remains scarce, analogous compounds and established testing protocols provide valuable insights into its environmental behavior. This guide details the expected degradation pathways, summarizes relevant quantitative data from analogous compounds, outlines standard experimental protocols for assessing its persistence, and describes the analytical methodologies required for its detection and quantification in environmental matrices.

Introduction to this compound and Environmental Concerns

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals characterized by a fully fluorinated alkyl chain. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering these compounds highly resistant to chemical, thermal, and biological degradation. This inherent stability leads to their exceptional persistence in the environment, earning them the moniker "forever chemicals."

The widespread use of PFAS in industrial and consumer products has resulted in their global distribution in the environment, with detectable levels found in soil, water, and biota. Due to their persistence, bioaccumulation potential, and associated toxicological concerns, understanding the environmental fate of individual PFAS compounds like this compound is of paramount importance.

Environmental Persistence and Degradation Pathways

The environmental persistence of this compound is primarily dictated by the stability of its perfluorinated carbon chain. However, the presence of a methyl ester functional group provides a potential site for degradation.

Abiotic Degradation

Hydrolysis: The most probable abiotic degradation pathway for this compound in the aquatic environment is the hydrolysis of the ester bond. This reaction involves the cleavage of the ester linkage by water, resulting in the formation of perfluorononanoic acid (PFNA) and methanol.

-

Reaction: C₈F₁₇COOCH₃ + H₂O → C₈F₁₇COOH + CH₃OH

Photodegradation: Direct photodegradation of this compound in the environment is not expected to be a significant degradation pathway. The C-F and C-C bonds in the perfluorinated chain are not readily cleaved by environmentally relevant wavelengths of light. While studies on other PFAS have explored photocatalytic degradation, these are engineered processes and not naturally occurring degradation routes in the environment.

Biotic Degradation

Biodegradation: The primary biotic degradation pathway for this compound is expected to be the enzymatic hydrolysis of the ester bond by microorganisms. Various microorganisms in soil and water possess enzymes such as esterases and lipases that can catalyze this reaction, leading to the formation of PFNA and methanol[2].

While no specific studies on the biodegradation of this compound were found, research on analogous fluorotelomer esters provides valuable insights. A study on the aerobic biodegradation of 8:2 fluorotelomer stearate in forest soil reported a half-life of approximately 28 days for the cleavage of the ester linkage[3][4]. Another study on the same compound in aerobic soil observed a half-life of 10.3 days[5]. These findings suggest that the ester bond in fluorinated esters can be microbially cleaved, leading to the release of the corresponding perfluorinated carboxylic acid.

It is important to note that while the initial ester hydrolysis represents a degradation of the parent compound, the resulting product, PFNA, is a highly persistent and more mobile perfluoroalkyl acid (PFAA).

Quantitative Data on Degradation

Direct quantitative data on the hydrolysis and biodegradation rates of this compound are not available in the reviewed literature. However, data from analogous compounds can be used for preliminary assessment.

| Compound Class | Degradation Process | Matrix | Half-life | Reference |

| Fluorotelomer-based polymers | Abiotic Hydrolysis (neutral pH) | Water | 55 - 89 years | [1][6] |

| 8:2 Fluorotelomer Stearate | Aerobic Biodegradation | Forest Soil | ~28 days | [3][4] |

| 8:2 Fluorotelomer Stearate | Aerobic Biodegradation | Soil | 10.3 days | [5] |

This table summarizes available quantitative data for analogous compounds to provide an estimate of the potential degradation rates of this compound.

Experimental Protocols for Assessing Persistence and Degradation

Standardized experimental protocols are crucial for generating reliable and comparable data on the environmental fate of chemicals. The following OECD guidelines are recommended for assessing the persistence and degradation of this compound.

Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.

Methodology:

-

Preparation of sterile buffer solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Addition of test substance: Add a known concentration of this compound to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling and analysis: At appropriate time intervals, take samples from each solution and analyze for the concentration of this compound and the formation of PFNA.

-

Data analysis: Determine the hydrolysis rate constant and half-life at each pH.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil selection and preparation: Select and characterize relevant soil types.

-

Application of test substance: Apply a known concentration of radiolabeled (e.g., ¹⁴C) this compound to the soil samples.

-

Incubation: Incubate the soil samples in the dark under controlled temperature and moisture conditions, maintaining either aerobic or anaerobic conditions.

-

Analysis: At various time points, extract the soil samples and analyze for the parent compound, transformation products (PFNA), and mineralization products (e.g., ¹⁴CO₂).

-

Data analysis: Determine the degradation half-life (DT50) and identify the major degradation products.

Aerobic Mineralization in Surface Water (OECD Guideline 309)

This guideline is designed to determine the rate of aerobic biodegradation of a chemical in a natural surface water sample.

Methodology:

-

Water sampling: Collect a fresh sample of natural surface water.

-

Addition of test substance: Add a low concentration of radiolabeled this compound to the water sample.

-

Incubation: Incubate the water sample in the dark with gentle shaking or stirring to maintain aerobic conditions.

-

Analysis: At regular intervals, measure the evolution of ¹⁴CO₂ and analyze the water for the parent compound and transformation products.

-

Data analysis: Calculate the percentage of mineralization and the biodegradation half-life.

Analytical Methodologies

Accurate quantification of this compound and its primary degradation product, PFNA, in environmental matrices requires sensitive and selective analytical methods.

Sample Preparation

Proper sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.

-

Water Samples: Solid-phase extraction (SPE) is the most common technique for extracting PFAS from water samples. Weak anion exchange (WAX) or polymeric reversed-phase sorbents are typically used.

-

Soil and Sediment Samples: Extraction from solid matrices is more complex and often involves solvent extraction (e.g., with methanol or acetonitrile), followed by a cleanup step using SPE.

Instrumental Analysis

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the analysis of PFAS in environmental samples due to its high sensitivity and selectivity.

A Hypothetical UPLC-MS/MS Method for this compound and PFNA:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for PFAS analysis.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier such as ammonium acetate or formic acid, is used to achieve separation.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) is used for detection and quantification.

-

MRM Transitions (Hypothetical):

-

This compound: A precursor ion corresponding to the [M-CH₃]⁻ or another suitable adduct would be selected, with characteristic product ions monitored.

-

PFNA: Precursor ion [M-H]⁻ (m/z 463) → Product ions (e.g., m/z 419, 375).

-

-

Method Validation: Any analytical method used should be thoroughly validated according to established guidelines (e.g., EPA or FDA) to ensure accuracy, precision, linearity, and sensitivity[7][8][9].

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound involves the hydrolysis of the ester bond, leading to the formation of perfluorononanoic acid (PFNA). This process can be either abiotic or biotic.

Conclusion and Future Research Directions

This compound, like other PFAS, is expected to be persistent in the environment. Its primary degradation pathway is through the hydrolysis of the ester group, a process that can be mediated by both abiotic and biotic factors. This degradation, however, leads to the formation of the even more persistent perfluorononanoic acid (PFNA).

A significant knowledge gap exists regarding the specific degradation rates and half-lives of this compound under various environmental conditions. Future research should focus on:

-

Conducting standardized hydrolysis and biodegradation studies (following OECD guidelines) to determine the abiotic and biotic degradation kinetics of this compound.

-

Developing and validating sensitive analytical methods specifically for the simultaneous quantification of this compound and PFNA in complex environmental matrices.

-

Investigating the microbial communities and enzymes responsible for the biodegradation of perfluorinated esters to better understand the factors influencing their environmental fate.

By addressing these research needs, a more comprehensive understanding of the environmental risks associated with this compound can be achieved, informing regulatory decisions and the development of potential remediation strategies.

References

- 1. Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 9H-perfluorononanoate|CAS 84207-08-9 [benchchem.com]

- 3. Aerobic biodegradation of 8:2 fluorotelomer stearate monoester and 8:2 fluorotelomer citrate triester in forest soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a wipe test method using liquid chromatography with tandem mass spectrometry for the determination of Perfluorooctanoate (PFO) on various surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

Toxicological Profile of Methyl Perfluorononanoate: A Technical Guide

Disclaimer: Direct toxicological data for Methyl Perfluorononanoate (CAS No. 51502-45-5) is limited in publicly available scientific literature. This guide utilizes a read-across approach, primarily drawing upon data from its corresponding carboxylic acid, Perfluorononanoic acid (PFNA), due to the high likelihood of in vivo hydrolysis of the methyl ester to the acid form. This approach is a common practice in chemical risk assessment when data on a specific substance is scarce.

Introduction

This compound is a per- and polyfluoroalkyl substance (PFAS) characterized by a nine-carbon fluorinated chain and a methyl ester functional group. Due to the persistence, bioaccumulative potential, and potential toxicity of long-chain PFAS, understanding the toxicological profile of substances like this compound is of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the available toxicological information, with a primary focus on data from Perfluorononanoic acid (PFNA) as a surrogate.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 51502-45-5 | --INVALID-LINK-- |

| Molecular Formula | C10H3F17O2 | --INVALID-LINK-- |

| Molecular Weight | 478.10 g/mol | --INVALID-LINK-- |

| Physical State | Liquid | --INVALID-LINK-- |

| Boiling Point | 176-178°C | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Toxicokinetics and Metabolism

While specific toxicokinetic data for this compound is not available, it is anticipated that, like other perfluoroalkyl esters, it would be rapidly hydrolyzed in vivo by esterases to form Perfluorononanoic acid (PFNA) and methanol. PFNA is known to be persistent and bioaccumulative, with a long biological half-life. It binds to proteins in the blood and can accumulate in tissues.

Toxicological Endpoints (Based on PFNA Data)

Acute Toxicity

No direct acute toxicity data (e.g., LD50) for this compound was found. For PFNA, the focus of toxicological studies has been on longer-term exposures.

Genotoxicity

Studies on the genotoxicity of PFNA have produced mixed results. Some in vitro studies suggest a modest increase in DNA damage at cytotoxic concentrations in human HepG2 cells.[1] However, other studies on human sperm cells did not find evidence of DNA damage.[2] In the marine mussel (Perna viridis), PFNA was found to induce genotoxic effects, including DNA strand breaks and chromosomal damage.[3]

Reproductive and Developmental Toxicity

PFNA is considered a reproductive and developmental toxicant.[4][5]

Experimental Protocol: Developmental Toxicity of PFNA in Mice [6]

-

Test System: Timed-pregnant CD-1 mice.

-

Administration: Oral gavage of PFNA (1, 3, 5, or 10 mg/kg/day) or water vehicle (control) from gestational day 1 to 17.

-

Parameters Measured:

-

Maternal: Body weight, liver weight, number of implantations, fetal viability.

-

Offspring: Fetal weight, postnatal survival, body weight gain, liver weight.

-

Gene expression analysis in fetal and neonatal livers.

-

-

Key Findings:

-

Dams in the 10 mg/kg group did not successfully carry their pregnancies.

-

Dams in the 5 mg/kg and lower dose groups exhibited hepatomegaly.

-

No significant effects on the number of implantations or fetal viability at doses of 5 mg/kg or lower.

-

Significant neonatal mortality (80%) was observed in the 5 mg/kg group within the first 10 days of life.

-

Increased liver weight in offspring persisted into adulthood.

-

Robust activation of peroxisome proliferator-activated receptor-alpha (PPARα) target genes in fetal and neonatal livers.

-

Quantitative Data from PFNA Developmental Toxicity Study in Mice [6]

| Dose Group (mg/kg/day) | Maternal Liver Weight (% of Control) | Neonatal Survival Rate (%) |

| 1 | Increased | No significant difference |

| 3 | Increased | No significant difference |

| 5 | Increased | 20% |

| 10 | N/A (pregnancy loss) | N/A |

Immunotoxicity

PFNA has been shown to have immunotoxic effects in mice.

Experimental Protocol: Acute Immunotoxicity of PFNA in Mice [7][8]

-

Test System: C57BL/6 mice (male and female).

-

Administration: Single high-dose exposure to PFNA.

-

Parameters Measured:

-

Lymphoid organ weight (spleen, thymus).

-

Splenocyte and thymocyte numbers and viability.

-

Leukocyte population analysis (e.g., CD4+/CD8+ thymocytes).

-

Serum levels of tumor necrosis factor-alpha (TNFα) in response to lipopolysaccharide (LPS).

-

-

Key Findings:

-

Splenic atrophy and decreased splenocyte numbers.

-

Marked reduction in thymocyte viability.

-

Particular sensitivity of CD4+CD8+ double-positive thymocytes.

-

Markedly increased serum levels of TNFα in response to LPS.

-

Mechanism of Action: Signaling Pathways (Based on PFNA Data)

A key mechanism of toxicity for PFNA and other long-chain PFAS is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9] Activation of PPARα can lead to a range of downstream effects, including alterations in lipid metabolism and hepatotoxicity.

Summary and Conclusion

There is a significant data gap in the toxicological profile of this compound. Based on a read-across approach from its expected metabolite, Perfluorononanoic acid (PFNA), this compound is likely to pose risks for reproductive and developmental toxicity, as well as immunotoxicity. The primary mechanism of action is anticipated to be through the activation of PPARα, leading to downstream effects on gene expression and cellular function.

Further research, including in vitro and in vivo studies on this compound itself, is necessary to definitively characterize its toxicological profile and to validate the assumptions of the read-across approach. Researchers and drug development professionals should exercise caution and apply appropriate safety measures when handling this compound.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. healthvermont.gov [healthvermont.gov]

- 5. researchgate.net [researchgate.net]

- 6. Developmental toxicity of perfluorononanoic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Immunotoxic Effects of Perfluorononanoic Acid (PFNA) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute Immunotoxic Effects of Perfluorononanoic Acid (PFNA) in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pfaswaterexperts.org [pfaswaterexperts.org]

Bioaccumulation Potential of Methyl Perfluorononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl perfluorononanoate is a nine-carbon per- and polyfluoroalkyl substance (PFAS) whose bioaccumulation potential is not extensively studied. This technical guide synthesizes the available scientific information on its likely environmental fate, bioaccumulation, and toxicological pathways. Due to the limited direct data on this compound, this guide draws upon data from structurally similar PFAS, particularly perfluorononanoic acid (PFNA), its expected hydrolysis product. The bioaccumulation of PFAS is a significant concern due to their persistence in the environment and potential for trophic magnification. This document provides a comprehensive overview of the current understanding of the bioaccumulation potential of C9 PFAS, details relevant experimental protocols for its assessment, and explores potential signaling pathways that may be affected.

Introduction to this compound and its Bioaccumulation Potential

This compound belongs to the broad class of PFAS, characterized by a fully fluorinated carbon chain, which imparts high stability and resistance to degradation. A critical aspect of its environmental and toxicological profile is its potential to bioaccumulate, the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium.

It is widely anticipated that this compound undergoes in vivo hydrolysis to form perfluorononanoic acid (PFNA). This transformation is a key consideration, as the bioaccumulation and toxicological properties of the resulting carboxylic acid are of primary concern.

Quantitative Bioaccumulation Data

| Compound | Species | Exposure Route | Tissue | Log BCF/BAF | BCF/BAF Value | Reference(s) |

| Perfluorooctanoic acid (PFOA) (C8) | Fish (various) | Aqueous | Whole Body | 2.16 (median log BAF) | ~145 | [1][2] |

| Perfluorooctane sulfonate (PFOS) (C8) | Fish (various) | Aqueous | Whole Body | 3.55 (median log BAF) | ~3548 | [2] |

| Perfluorodecanoic acid (PFDA) (C10) | Blackrock fish (Sebastes schlegeli) | Aqueous | Serum | Not explicitly stated, but uptake and elimination kinetics provided | - | [3] |

| Perfluoroundecanoic acid (PFUnDA) (C11) | Blackrock fish (Sebastes schlegeli) | Aqueous | Serum | Not explicitly stated, but uptake and elimination kinetics provided | - | [3] |

Note: The BCF/BAF values can vary significantly depending on the species, exposure conditions, and the specific study methodology. The data for PFOA and PFOS are provided as a reference for C8 compounds. Data for C9 compounds remain a significant knowledge gap.

Experimental Protocols for Bioaccumulation Assessment

The standardized method for determining the bioconcentration factor (BCF) in fish is the OECD Test Guideline 305.[4][5][6] This protocol provides a framework for assessing the potential of a chemical to accumulate in aquatic organisms.

OECD 305: Bioaccumulation in Fish - Aqueous and Dietary Exposure

This guideline details the procedures for conducting a flow-through fish bioaccumulation test. The test consists of two phases: an uptake phase and a depuration phase.[4][5]

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish, which is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Test Species: A variety of fish species can be used, with zebrafish (Danio rerio), rainbow trout (Oncorhynchus mykiss), and bluegill sunfish (Lepomis macrochirus) being common choices.[5]

Methodology:

-

Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system. The duration of this phase is typically 28 days, or until a steady state is reached (the concentration of the substance in the fish no longer increases).[7][8]

-

Sampling during Uptake: Water and fish samples are collected at regular intervals to monitor the concentration of the test substance.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water. This phase continues until the concentration of the test substance in the fish has significantly decreased.[4][8]

-

Sampling during Depuration: Fish are sampled at intervals to determine the rate of elimination of the test substance.

-

Chemical Analysis: The concentration of the test substance in both water and fish tissue samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) for PFAS.

-

Data Analysis: The uptake and depuration rate constants (k1 and k2) are calculated from the concentration data. The BCF is then calculated as the ratio of k1/k2.

Experimental workflow for determining the bioconcentration factor (BCF) according to OECD 305.

Potential Signaling Pathways Affected

Assuming this compound is hydrolyzed to PFNA in vivo, its toxicological effects are likely mediated through the same signaling pathways as PFNA. Research on PFNA and other long-chain PFCAs has identified several key signaling pathways that are affected, including the Peroxisome Proliferator-Activated Receptor (PPAR) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation.[9][10][11] Several PFAS, including PFNA, have been shown to activate PPARα and PPARγ.[12]

Activation of PPARs by PFNA can lead to:

-

Altered Lipid Metabolism: Dysregulation of genes involved in fatty acid uptake, binding, and oxidation.[9]

-

Hepatotoxicity: Changes in liver function and potential for liver enlargement.

-

Developmental and Reproductive Effects: Interference with normal developmental processes.

Simplified PPAR signaling pathway activation by PFNA.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[13][14] Environmental contaminants have been shown to disrupt MAPK signaling.[9]

Disruption of MAPK signaling by environmental contaminants can result in:

-

Oxidative Stress: An imbalance between the production of reactive oxygen species and the ability of the body to detoxify these reactive products.

-

Inflammation: Activation of inflammatory responses.

-

Apoptosis (Programmed Cell Death): Dysregulation of cell death pathways.

General overview of the MAPK signaling pathway and its potential disruption.

Conclusion and Future Directions

The bioaccumulation potential of this compound remains an area requiring further investigation. Based on the available data for its likely metabolite, PFNA, and other long-chain PFCAs, it is reasonable to presume that this compound has the potential to bioaccumulate in aquatic organisms. The activation of critical signaling pathways such as PPAR and MAPK by PFNA suggests potential for adverse biological effects.

Future research should focus on:

-

Determining the BCF/BAF of this compound and PFNA through standardized experimental protocols like OECD 305.

-

Investigating the in vivo hydrolysis rate of this compound to confirm its conversion to PFNA.

-

Elucidating the specific effects of this compound on signaling pathways to better understand its toxicological profile.

A more comprehensive understanding of the bioaccumulation and toxicokinetics of this compound is essential for accurate risk assessment and the development of effective management strategies for this and other emerging PFAS.

References

- 1. pfascentral.org [pfascentral.org]

- 2. Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species - PubMed [pubmed.ncbi.nlm.nih.gov]